3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

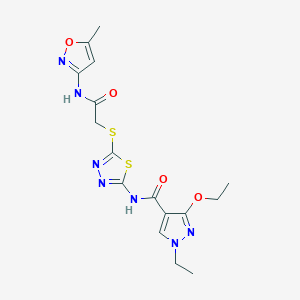

This compound features a pyrazole core substituted with ethoxy and ethyl groups at positions 3 and 1, respectively. The pyrazole is linked via a carboxamide bridge to a 1,3,4-thiadiazole ring, which is further functionalized with a thioether-connected 2-((5-methylisoxazol-3-yl)amino)acetyl group. The synthesis likely involves sequential coupling of pyrazole-4-carboxylic acid derivatives with thiadiazol-2-amine intermediates, followed by thioether formation, as seen in analogous heterocyclic systems .

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O4S2/c1-4-23-7-10(14(21-23)26-5-2)13(25)18-15-19-20-16(29-15)28-8-12(24)17-11-6-9(3)27-22-11/h6-7H,4-5,8H2,1-3H3,(H,17,22,24)(H,18,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLKCPIDFGGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-ethoxy-1-ethyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings through various chemical reactions. For instance, refluxing pyrazole derivatives with thioacetic acid or similar reagents in the presence of bases like sodium hydroxide can facilitate cyclization and functionalization. The overall synthetic route can be summarized as follows:

- Formation of the Thiadiazole Ring : This involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

- Coupling Reactions : The intermediates are coupled using appropriate reagents to form the final product.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Similar compounds have shown significant inhibition against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms. This inhibition can lead to antimicrobial effects, making it a candidate for drug discovery aimed at treating resistant infections.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit promising antimicrobial activity. In vitro assays have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Immunosuppressive Effects

Studies have also highlighted the immunosuppressive properties of related compounds. For example, derivatives of isoxazole have shown potent immunosuppressive activity in vitro, indicating that this compound may also exhibit similar effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiadiazole and Pyrazole Moieties

- 3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1172334-53-0)

- Structural Differences : Lacks the thioether-linked 5-methylisoxazole group, instead featuring a free thiol (-SH) on the thiadiazole ring.

- Synthesis : Prepared via direct carboxamide coupling between pyrazole-4-carboxylic acid and 5-mercapto-1,3,4-thiadiazol-2-amine. Yields and conditions are proprietary .

- Properties : The thiol group may enhance metal-binding capacity but reduce metabolic stability compared to the thioether in the target compound.

Pyrazole-Isoxazole Hybrids

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structural Differences : Replaces the thiadiazole with a thiazole ring and lacks the ethoxy-ethylpyrazole moiety.

- Synthesis : Crystal structure resolved via SHELX software, confirming planar isoxazole-thiazole alignment .

- Properties : Reduced steric bulk may improve solubility but diminish target selectivity compared to the multi-ring system of the target compound.

Thiadiazole-Thioether Derivatives

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Structural Differences: Uses an oxadiazole instead of thiadiazole and incorporates a nitrile group. Synthesis: Yield: 53.84%; reaction of pyrazole-thiol with oxadiazole halides in EtOH/Et₃N . Properties: The oxadiazole’s electron-withdrawing nature may enhance π-π stacking, but the absence of the isoxazole-amino group limits hydrogen-bonding interactions.

Triazole-Based Analogues

- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

- Structural Differences : Triazole ring replaces thiadiazole; acetamide linker differs from carboxamide.

- Synthesis : Utilizes thioacetohydrazide intermediates under mild basic conditions .

- Properties : Triazole’s smaller ring size increases metabolic stability but reduces steric hindrance compared to thiadiazole.

Data Table: Key Comparative Analysis

Discussion of Comparative Insights

The target compound’s unique thioether-linked isoxazole-thiadiazole system offers a balance of electronic effects (electron-rich thiadiazole vs. However, its synthetic complexity may result in lower yields compared to derivatives like the oxadiazole-thioether compound (53.84% yield). The absence of reported biological data for the target compound underscores the need for further pharmacological profiling, guided by precedents from triazole and oxadiazole analogs with documented bioactivity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, including cyclization, thioether formation, and carboxamide coupling. Key steps include:

- Thiadiazol-2-amine intermediate synthesis : Reacting 5-methylisoxazole-3-amine with bromoacetyl chloride to form a thioether linkage .

- Pyrazole-thiadiazole coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol is preferred for recrystallization . Yield optimization requires precise pH control (neutral to slightly basic) and catalytic triethylamine to accelerate amide bond formation .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), pyrazole C-4 carbonyl, and thiadiazole sulfur environments. Aromatic protons in the 5-methylisoxazole ring appear as singlets near δ 6.5–7.0 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and secondary amide N-H bending (~1540 cm⁻¹) .

Q. How can purity and stability be assessed under experimental storage conditions?

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is acceptable for biological assays .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 150°C, critical for lyophilization .

- Accelerated stability studies : Store at 4°C in amber vials with desiccants to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can computational modeling predict target interactions, and what validation methods are recommended?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding between the pyrazole carbonyl and catalytic lysine residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values >3 Å indicate poor target engagement .

- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM required for lead optimization) .

Q. How should researchers resolve contradictions in reported biological activity data for structural analogs?

- Meta-analysis : Cross-reference IC₅₀ values from analogs with varying substituents (e.g., ethoxy vs. methoxy groups) .

- Structural-activity heatmaps : Cluster compounds by thiadiazole ring substitutions and correlate with cytotoxicity profiles .

- Dose-response redundancy : Repeat assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize inter-lab variability .

Q. What strategies are effective for elucidating reaction mechanisms in multi-step syntheses?

- Kinetic isotope effects (KIE) : Replace exchangeable protons (e.g., amide N-H) with deuterium to identify rate-determining steps .

- In situ FT-IR monitoring : Track carbonyl intermediate formation during thioether coupling .

- DFT calculations : Calculate activation energies for transition states in cycloaddition steps using Gaussian09 .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog libraries : Synthesize derivatives with modified isoxazole (e.g., 5-ethyl instead of 5-methyl) or pyrazole (e.g., 1-propyl instead of 1-ethyl) groups .

- 3D-QSAR models : Use CoMFA/CoMSIA to map electrostatic and steric fields influencing antimicrobial activity .

- In vivo validation : Prioritize analogs with LogP <3.5 and polar surface area <140 Ų for improved bioavailability .

Methodological Considerations

Q. What protocols mitigate side reactions during thiadiazole ring formation?

- Temperature control : Maintain <60°C to prevent ring-opening reactions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during heterocycle assembly .

Q. How can researchers optimize solvent systems for purification?

- Gradient crystallization : Start with DMF to dissolve crude product, then add ethanol dropwise to induce crystallization .

- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates containing sulfur moieties .

Q. What in vitro assays are most suitable for evaluating kinase inhibition?

- ADP-Glo™ Kinase Assay : Quantify ATP consumption in real-time for EGFR and VEGFR2 .

- Western blotting : Measure downstream phosphorylation of ERK or AKT in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.